Suvorexant metabolite M9
Description
Structure
3D Structure
Properties
CAS No. |
1030377-39-9 |
|---|---|
Molecular Formula |
C23H23ClN6O3 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl]-[5-(hydroxymethyl)-2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H23ClN6O3/c1-15-6-9-28(23-27-19-13-17(24)3-5-21(19)33-23)10-11-29(15)22(32)18-12-16(14-31)2-4-20(18)30-25-7-8-26-30/h2-5,7-8,12-13,15,31H,6,9-11,14H2,1H3/t15-/m1/s1 |
InChI Key |
GALQAEACISWTMT-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CCN1C(=O)C2=C(C=CC(=C2)CO)N3N=CC=N3)C4=NC5=C(O4)C=CC(=C5)Cl |
Canonical SMILES |
CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)CO)N3N=CC=N3)C4=NC5=C(O4)C=CC(=C5)Cl |
Origin of Product |
United States |
Enzymatic Pathways and Formation Mechanisms of Suvorexant Metabolite M9
The biotransformation of suvorexant is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the creation of several metabolites, with M9 being one of the most significant in plasma. researchgate.netuoa.gr
Cytochrome P450 Enzymes Involved in M9 Formation
The formation of suvorexant metabolite M9 is predominantly an oxidative process facilitated by specific CYP450 enzymes. researchgate.netnih.gov
The primary enzyme responsible for the metabolism of suvorexant to M9 is CYP3A4. wikipedia.orgnih.govwvu.edu This isoform is the main contributor to the oxidative metabolism of suvorexant. researchgate.netnih.gov Studies have confirmed that CYP3A is the predominant enzyme mediating the oxidation of suvorexant. researchgate.netacs.org In human liver microsomes, the metabolism of suvorexant is mainly driven by CYP3A4. tga.gov.au
Minor Contributing Isoforms (e.g., CYP2C19)
While CYP3A4 is the major player, other isoforms contribute to a lesser extent. CYP2C19 has been identified as a minor contributor to the metabolism of suvorexant. wikipedia.orgnih.govwvu.edu In vitro studies have shown that both CYP3A4 and CYP2C19 are involved in the biotransformation of suvorexant. researchgate.netdaneshyari.com Research using recombinant human CYP enzymes has also indicated that in addition to CYP3A4 and CYP2C19, isoforms such as CYP2D6 and CYP2C9 may also play a role in suvorexant metabolism. nih.gov
Hydroxylation as the Primary Biotransformation Event Leading to M9
The formation of M9 from suvorexant is characterized by a primary biotransformation event: hydroxylation. researchgate.nettga.gov.au This specific reaction involves the hydroxylation of the benzyl (B1604629) triazole moiety of the suvorexant molecule to form the hydroxyl-suvorexant metabolite, M9. nih.govgoogle.com After a single dose of suvorexant, both the parent drug and M9 are the predominant components found in human plasma. uoa.gr In plasma, suvorexant and M9 account for approximately 30% and 37% of the total radioactivity, respectively. researchgate.netacs.org
Comparison of M9 Formation Across Species (e.g., human, mouse, rat, rabbit, dog)
The metabolic profile of suvorexant, including the formation of M9, shows qualitative similarities across different species. fda.gov Metabolite M9 has been identified in all tested species, including humans, mice, rats, rabbits, and dogs. tga.gov.au Specifically, after single doses, M9 was a major circulating metabolite in all tested species except for the rat. fda.gov All metabolites found in humans were also present in studies involving mouse, rat, rabbit, or dog microsomes or hepatocytes, indicating no human-specific metabolites. tga.gov.au
Table 1: Presence of this compound Across Species
| Species | M9 Presence |
|---|---|
| Human | Present tga.gov.au |
| Mouse | Present tga.gov.au |
| Rat | Present tga.gov.au |
| Rabbit | Present tga.gov.au |
| Dog | Present tga.gov.au |
Glucuronidation of Hydroxylated Metabolites, Including M9 (M11)
Following the initial hydroxylation to form M9, this metabolite can undergo further biotransformation. A key secondary metabolic pathway is glucuronidation. oup.com In dog hepatocytes, a glucuronide of M9, designated as M11, has been identified. tga.gov.augoogle.com This indicates that M9 can be conjugated with glucuronic acid. In human urine, a small amount of a glucuronide of M9 (M11) was detected, accounting for about 1% of the administered dose. fda.gov Studies on urinary excretion profiles have shown that for M9, approximately 90% of the amount excreted in urine is in the form of its glucuronide conjugate. nih.gov
Pharmacokinetic Characterization and Disposition of Suvorexant Metabolite M9
Quantitative Presence of M9 in Biological Matrices
Suvorexant metabolite M9, also known as hydroxysuvorexant, is a major metabolic product of suvorexant. wikipedia.orgnih.gov Its presence and concentration have been quantified across various biological matrices, establishing it as a significant component in the pharmacokinetic profile of the parent drug.
Following the administration of suvorexant, M9 is a predominant circulating entity in human plasma, alongside the parent compound. researchgate.netnih.gov Studies involving radiolabeled suvorexant showed that M9 accounted for approximately 37% of the total radioactivity in plasma, compared to 30% for unchanged suvorexant. researchgate.netnih.govacs.org This highlights its substantial presence in systemic circulation.
The exposure to M9 relative to suvorexant has been characterized by comparing their area under the concentration-time curve (AUC). After a single dose of suvorexant, the exposure to M9 was similar to the parent drug, with metabolite/parent AUC ratios ranging from 1.03 to 1.17. However, with multiple dosing, these ratios declined, ranging from 0.76 to 0.92 by day 14. In forensic investigations, M9 was the only suvorexant metabolite identified in blood and plasma samples. researchgate.net
Table 1: Relative Abundance of Suvorexant and Metabolite M9 in Plasma
| Parameter | Value | Source(s) |
|---|---|---|
| % of Total Radioactivity (Single Dose) | ||
| Suvorexant | 30% | researchgate.net, nih.gov, acs.org |
| Metabolite M9 | 37% | researchgate.net, nih.gov, acs.org |
| Metabolite/Parent AUC Ratio (Single Dose) | 1.03 - 1.17 | |
| Metabolite/Parent AUC Ratio (Multiple Doses, Day 14) | 0.76 - 0.92 |
The elimination of suvorexant and its metabolites occurs primarily through feces and to a lesser extent, urine. wikipedia.orgnih.govoup.com Following a single oral dose of radiolabeled suvorexant, approximately 66% of the dose was recovered in feces and 23% in urine, mostly in the form of metabolites. wikipedia.orgnih.govnih.govoup.com
In feces, M9 is a notable metabolite, accounting for about 9% of the administered suvorexant dose. fda.gov
In urine, M9 is also a detectable marker of suvorexant intake and can be identified for 42 to 61 hours after administration. nih.govresearchgate.net The cumulative amount of M9 and its glucuronide conjugate excreted in urine accounts for a small fraction of the total dose, with molar ratios ranging from 0.37% to 0.51%. nih.govresearchgate.net The majority of M9 excreted in urine, approximately 90%, is in its glucuronide form. nih.govresearchgate.net
Table 2: Excretion of this compound
| Matrix | Percentage of Administered Dose | Form in Matrix | Source(s) |
|---|---|---|---|
| Feces | ~9% | - | fda.gov |
| Urine | 0.37% - 0.51% | Primarily as glucuronide conjugate (~90%) | nih.gov, researchgate.net |
Studies have confirmed the incorporation of suvorexant and its metabolite M9 into hair. nih.gov Analysis of single-hair specimens collected from individuals after a single oral dose of suvorexant successfully detected the presence of M9. nih.govresearchgate.net This indicates that hair analysis can be a viable method for identifying past exposure to suvorexant. nih.gov
Absorption and Distribution Dynamics of M9
As M9 is a metabolite, its dynamics are dependent on the absorption, distribution, and metabolism of the parent compound, suvorexant. The appearance of M9 in plasma is delayed compared to suvorexant. The median time to reach maximum plasma concentration (Tmax) for M9 ranges from 2.0 to 6.0 hours, whereas for suvorexant it ranges from 1.5 to 4.0 hours. This delay reflects the time required for the metabolic conversion of suvorexant to M9. The elimination of M9 is considered to be formation-rate limited, meaning its rate of elimination is governed by the rate at which it is formed from suvorexant. fda.gov
Elimination Kinetics of this compound
The elimination kinetics of M9 are closely linked to those of its parent compound. Negligible accumulation of M9 was observed following multiple-dose administration of suvorexant. fda.gov
The mean apparent terminal elimination half-life (t½) of M9 is comparable to that of suvorexant. fda.gov Studies have reported the half-life of M9 to be in the range of 8.7 to 17.5 hours. This similarity in half-life further supports the observation that the elimination of M9 is formation-rate limited. fda.gov
Steady-State Attainment of M9
Following multiple nightly doses of suvorexant, its major circulating metabolite, M9, reaches a steady state in a rapid manner. The median time for M9 to achieve 90% of its steady-state concentration was found to be 1 day across various doses studied. Full attainment of steady state for the metabolite occurred within 1 to 3 days.
The accumulation of M9 upon multiple dosing is minimal. Studies have shown that the accumulation ratios for the area under the concentration-time curve over a 24-hour period (AUC0–24h) are independent of the parent drug's dose and range from 0.97 to 1.04. This lack of significant accumulation is consistent with the rapid achievement of steady-state concentrations. nih.gov For the parent drug suvorexant, steady-state is typically reached within 3 days. nih.gov
Formation-Rate Limited Elimination of M9
The elimination kinetics of this compound are characterized as being formation-rate limited. This pharmacokinetic principle occurs when the rate of a metabolite's elimination is dictated by the rate at which it is formed from the parent compound. Evidence for this is seen in the pharmacokinetic profiles of M9 and suvorexant. M9 exhibits a delayed median time to maximum concentration (tmax), ranging from 2.0 to 6.0 hours, compared to suvorexant's tmax range of 1.5 to 4.0 hours. Despite this delay, the mean apparent terminal half-life (t½) of M9 (ranging from 8.7 to 17.5 hours) is comparable to that of the parent suvorexant (7.7 to 14.5 hours). When a metabolite's half-life is similar to or longer than the parent drug's half-life, and its appearance in plasma is delayed, it suggests its elimination rate is dependent on its formation.
Further evidence comes from drug interaction studies. When suvorexant was co-administered with ketoconazole, a strong inhibitor of the CYP3A enzyme responsible for forming M9, the formation and subsequent metabolism of M9 were inhibited. fda.gov This resulted in an increase in the half-life of M9 and a decrease in the metabolite-to-parent exposure ratio, underscoring that the rate of M9's formation is the limiting step in its clearance. fda.gov
Systemic Exposure Ratios of M9 to Parent Suvorexant
Suvorexant and its metabolite M9 are the two predominant components found in human plasma following administration of the parent drug. nih.govresearchgate.netacs.org After a single oral dose of radiolabeled suvorexant, M9 accounted for approximately 37% of the total radioactivity in plasma, compared to 30% for the unchanged suvorexant. nih.govresearchgate.net
The systemic exposure of M9 relative to suvorexant changes between single and multiple dosing regimens. After a single dose, the exposure to M9 is similar to, or slightly greater than, the exposure to suvorexant. The metabolite/parent ratios for the area under the curve over 24 hours (AUC0–24h) ranged from 1.03 to 1.17 across a range of doses. However, upon reaching steady-state after 14 days of multiple dosing, these ratios declined, with M9 exposure becoming lower than that of the parent drug. At day 14, the metabolite/parent AUC0–24h ratios were observed to be in the range of 0.76 to 0.92.
Systemic Exposure Ratios (AUC0-24h) of M9 to Suvorexant
| Dosing Condition | Dose of Suvorexant | Metabolite/Parent Ratio Range |
|---|---|---|
| Single Dose | 10 mg - 100 mg | 1.03 - 1.17 |
Pharmacological and Biological Activity Assessment of Suvorexant Metabolite M9
In Vitro Orexin (B13118510) Receptor Binding Affinity of M9
The therapeutic effect of suvorexant is mediated through its antagonism of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). nih.gov In vitro studies have been conducted to determine if its major metabolite, M9, retains a similar affinity for these receptors. Research indicates that M9 possesses a significantly reduced binding affinity for orexin receptors. nih.govresearchgate.netacs.org This reduction in affinity is a key factor in determining its potential contribution to the pharmacological effects of the parent drug.
When compared directly to the parent compound, suvorexant, the binding affinity of metabolite M9 for both OX1R and OX2R is substantially lower. Suvorexant itself is a potent antagonist with high affinity for both receptor subtypes. nih.gov In contrast, M9's diminished ability to bind to these receptors suggests it is unlikely to exert a significant orexin-modulating effect. nih.govresearchgate.netacs.org This key difference underpins the assessment of its pharmacological activity.
| Compound | Target Receptor | Binding Affinity |
|---|---|---|
| Suvorexant | OX1R and OX2R | High |
| Suvorexant Metabolite M9 | OX1R and OX2R | Reduced / Low |
In Vitro Pharmacological Activity Evaluation of M9
The pharmacological activity of a compound is intrinsically linked to its ability to interact with its biological target. Given M9's reduced affinity for orexin receptors, its pharmacological activity is expected to be minimal. e-lactancia.org In vitro studies and clinical assessments have consistently concluded that M9 is not pharmacologically active. fda.govnih.govchemicalbook.comwvu.edu
The formation of M9 occurs primarily through oxidation, specifically hydroxylation of the benzyl (B1604629) triazole moiety of suvorexant. nih.gov This metabolic process is mediated predominantly by the cytochrome P450 enzyme CYP3A, with minor contributions from other isoforms such as CYP2C19, CYP2D6, and CYP2C9. researchgate.netnih.gov Although M9 is a predominant metabolite in circulation, accounting for approximately 37% of the total radioactivity in plasma following administration of radiolabeled suvorexant, its structural modification via hydroxylation renders it inactive at the target receptors. nih.govresearchgate.net
Assessment of M9's Potential for Blood-Brain Barrier Penetration
For a centrally acting drug or its metabolites to be active, they must effectively cross the blood-brain barrier (BBB) to reach their targets within the central nervous system. Suvorexant is designed to penetrate the BBB to antagonize orexin receptors in the brain. However, its metabolite M9 is characterized by limited brain penetration. nih.govresearchgate.netacs.org The structural changes resulting from its metabolism likely alter its physicochemical properties, such as lipophilicity and molecular size, hindering its ability to passively diffuse across or be actively transported into the brain. This poor BBB penetration is another critical factor that prevents M9 from contributing to the central pharmacological effects of suvorexant.
Transporter Substrate Properties of M9 (e.g., P-glycoprotein)
Efflux transporters, such as P-glycoprotein (P-gp), are present at the blood-brain barrier and actively pump substrates out of the brain, limiting their central nervous system exposure. While the parent compound, suvorexant, has been shown to be an inhibitor of intestinal P-gp, specific data on whether M9 is a substrate for P-gp or other efflux transporters is not extensively detailed in the available literature. wvu.edu However, the observation of limited brain penetration for M9 could suggest that it may be a substrate for efflux transporters at the BBB, although further specific in vitro transporter assays would be required to confirm this.
Implications of M9's Activity Profile for Suvorexant's Overall Pharmacodynamics
Reduced Target Affinity: M9 has a markedly lower binding affinity for OX1 and OX2 receptors compared to suvorexant. nih.govresearchgate.netacs.org
Limited CNS Exposure: The metabolite shows poor penetration of the blood-brain barrier. nih.govresearchgate.netacs.org
Advanced Analytical Methodologies for Suvorexant Metabolite M9 Quantification and Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for M9 Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of suvorexant and its metabolites due to its high sensitivity and specificity. jbino.com While numerous validated LC-MS/MS methods have been developed for quantifying the parent drug, suvorexant, in biological matrices like plasma and whole blood, the specific quantitative analysis of M9 is more complex. nih.govnih.gov
The primary challenge in developing a quantitative LC-MS/MS assay for M9 is the absence of a commercially available, certified reference standard. oup.comdaneshyari.com This scarcity prevents the creation of calibrators and quality control samples necessary for full method validation according to regulatory guidelines. Consequently, most reported methods focus on the qualitative identification or semi-quantitative estimation of M9 alongside the validated quantification of suvorexant. nih.gov The analysis typically involves monitoring the specific precursor-to-product ion transitions for both suvorexant and its hydroxylated metabolite, M9.
The development and validation of analytical methods for M9 in plasma have centered on identification and confirmation rather than absolute quantification. Researchers have circumvented the lack of an authentic standard by generating the M9 metabolite in vitro. nih.govtdl.org This is accomplished by incubating suvorexant with recombinant cytochrome P450 (rCYP) enzyme systems, primarily CYP3A4, which is the predominant enzyme responsible for suvorexant's oxidation. nih.govnih.gov
The in vitro-generated M9 serves as a crucial reference material. Method development involves optimizing liquid chromatography conditions to separate M9 from suvorexant and other potential metabolites and matrix components. The mass spectrometer parameters are tuned to detect the specific mass-to-charge ratio (m/z) of M9. Validation in this context is limited to confirming the identity of M9 in authentic biological samples by comparing its retention time and mass spectrum to the in vitro-generated standard. nih.gov This approach allows for confident identification in preclinical and forensic samples, even without full quantitative validation. nih.govresearchgate.net
Due to the previously mentioned absence of a certified reference standard for M9, a linear calibration range, lower limit of quantification (LLOQ), and upper limit of quantification (ULOQ) have not been established for this metabolite. To provide context, the table below summarizes the validated quantification limits for the parent compound, suvorexant, in various studies. This highlights the analytical precision achieved for the parent drug, which is not yet possible for M9.
| Matrix | Method | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|
| Human Plasma | LC-MS/MS | 1–1000 | 1 | nih.govnih.gov |
| Whole Blood | LC-MS/MS | Not Specified | 0.5 | nih.gov |
| Whole Blood | LC-Q/TOF-MS | 2–200 | 0.5 | nih.gov |
| Rat Plasma | UPLC-MS/MS | 0.33–200 | 0.33 | researchgate.net |
| Urine | GC/MS | 10–1000 | 10 | nih.gov |
High-Resolution Mass Spectrometry Techniques for M9 Characterization
High-resolution mass spectrometry (HRMS), particularly liquid chromatography-quadrupole/time-of-flight-mass spectrometry (LC-Q/TOF-MS), has been indispensable for the definitive characterization of M9. nih.govnih.gov Unlike tandem mass spectrometry (MS/MS) which targets specific mass transitions, HRMS provides highly accurate mass measurements, enabling the determination of an analyte's elemental composition.
In studies of suvorexant metabolism, LC-Q/TOF-MS was used to analyze the products of in vitro metabolism experiments with rCYP enzymes. nih.gov This technique successfully identified a metabolite corresponding to the hydroxylation of suvorexant (an addition of an oxygen atom), which was designated M9. nih.govresearchgate.net The high mass accuracy and fragmentation data produced by LC-Q/TOF-MS provide a detailed chemical signature for M9. This signature is then used as a reliable reference to confirm the presence of the metabolite in complex biological matrices such as blood and plasma from forensic cases. nih.gov
Application of Analytical Methods in Preclinical Pharmacokinetic Studies of M9
While comprehensive pharmacokinetic studies are typically focused on the parent drug, the analytical methods used are often capable of simultaneously monitoring major metabolites. In human metabolism studies, M9 was found to be a predominant circulating metabolite in plasma, accounting for a significant portion of the total radioactivity after administration of radiolabeled suvorexant. nih.gov
Forensic Toxicology Applications for the Detection of M9
The detection of suvorexant and its metabolites is of growing importance in forensic toxicology, particularly in cases involving impaired driving, drug-facilitated crimes, and postmortem investigations. tdl.orgnih.gov The identification of M9 provides crucial corroborating evidence of suvorexant use.
Several forensic studies have successfully identified M9 in authentic case specimens. Using LC-Q/TOF-MS, researchers confirmed the presence of M9 in blood and plasma samples from medicolegal death investigations and an impaired driving case. nih.govresearchgate.net The detection of this major metabolite is significant because it can help to establish a more complete picture of drug ingestion and metabolism, which is vital for toxicological interpretation. nih.gov
The table below summarizes findings from forensic investigations where suvorexant's metabolites were investigated.
| Investigation Type | Specimens Analyzed | Metabolite Identified | Analytical Technique | Reference |
|---|---|---|---|---|
| Medicolegal Death Investigations (12 cases) | Blood, Plasma | M9 (hydroxylation of benzyl (B1604629) triazole moiety) | LC-Q/TOF-MS | nih.gov |
| Impaired Driving Investigation (1 case) | Blood, Plasma | M9 (hydroxylation of benzyl triazole moiety) | LC-Q/TOF-MS | nih.gov |
Research and Translational Perspectives for Suvorexant Metabolite M9
Contribution of M9 Characterization to Understanding Suvorexant's In Vivo Fate
The characterization of metabolite M9, also known as hydroxyl-suvorexant, has been fundamental to elucidating the complete in vivo journey of suvorexant in the human body. wikipedia.org Following oral administration, suvorexant is primarily metabolized by the cytochrome P450 enzyme CYP3A, with a minor pathway involving CYP2C19. wikipedia.orgnih.govwvu.edu This metabolic process leads to the formation of several oxidative metabolites, with M9 being a predominant circulating entity. nih.govresearchgate.net
Studies involving radiolabeled suvorexant revealed that after a single dose, M9 was the most abundant metabolite in plasma, accounting for approximately 37% of the total drug-related radioactivity, even more than the parent compound suvorexant (30%). nih.govresearchgate.net Pharmacokinetic analyses further underscore its significance; after a single dose, the exposure to M9 is similar to that of suvorexant, with the area under the curve (AUC) ratio of metabolite to parent drug ranging from 1.03 to 1.17. This ratio declines with multiple doses, suggesting a different accumulation or clearance dynamic compared to the parent drug.
Crucially, the characterization of M9 confirmed that the pharmacological activity of suvorexant is attributable to the parent drug itself. M9 is considered pharmacologically inactive for several reasons. wikipedia.orgchemicalbook.com In vitro assays showed it has a tenfold lower binding affinity for orexin (B13118510) receptors compared to suvorexant. wikipedia.org Furthermore, M9 was identified as a substrate for P-glycoprotein (P-gp), a transporter protein that actively pumps substances out of the brain. wikipedia.orgfda.gov This severely limits its ability to cross the blood-brain barrier and exert any effect on the central nervous system. wikipedia.orgnih.govresearchgate.net This understanding of M9's properties was critical in confirming that suvorexant's sleep-promoting effects are not mediated by its major metabolite.
Table 1: Comparative Pharmacokinetics of Suvorexant and Metabolite M9 After Single and Multiple Doses
| Parameter | Suvorexant | Metabolite M9 | Source |
|---|---|---|---|
| Median tmax (single dose) | 1.5 - 4.0 hours | 2.0 - 6.0 hours | |
| Mean t½ (single dose) | 7.7 - 14.5 hours | 8.7 - 17.5 hours | |
| AUC Ratio (M9/Parent) | N/A | 1.03 - 1.17 (single dose) | |
| AUC Ratio (M9/Parent) | N/A | 0.76 - 0.92 (Day 14) |
Role of M9 in Preclinical Safety Assessment Studies
Given that M9 is a major human metabolite of suvorexant, its evaluation was an integral part of the preclinical safety assessment. fda.gov A key principle in drug safety testing is to ensure that animal models are exposed to all significant human metabolites to adequately assess potential toxicities. Regulatory documents confirm that all of suvorexant's human circulating metabolites, including M9, were detected in the plasma of the preclinical species used for safety studies, such as mice, rats, dogs, and monkeys. fda.gov This confirmed that the safety profile observed in these animal studies was relevant to human exposure.
Metabolite M9 as a Potential Exposure Biomarker for Suvorexant
Metabolite M9 serves as a strong candidate for a biomarker of suvorexant exposure due to its pharmacokinetic profile and prevalence in circulation. As one of the two predominant drug-related components in human plasma alongside the parent drug, its presence is a direct and reliable indicator of suvorexant administration. nih.gov The exposure to M9 is comparable to suvorexant after a single dose, and it exhibits a consistent, though slightly delayed, time to peak concentration (tmax) and a similar terminal half-life.
The utility of M9 as a biomarker is significantly highlighted in the context of forensic toxicology. A study investigating suvorexant metabolism in forensic cases found that M9, formed by the hydroxylation of the benzyl (B1604629) triazole part of the molecule, was the only metabolite consistently identified in blood and plasma specimens from multiple medicolegal death and impaired driving investigations. nih.gov This finding is particularly valuable because the identification of a stable, major metabolite can confirm the ingestion of a parent drug even if the parent drug's concentration has declined. The consistent detection of M9 in these real-world forensic settings underscores its stability and reliability as a biomarker for suvorexant exposure. nih.gov
Table 2: Characteristics of Suvorexant Metabolite M9
| Characteristic | Finding | Significance | Source |
|---|---|---|---|
| Metabolic Origin | Hydroxylation of suvorexant, primarily via CYP3A | Primary metabolic pathway | wikipedia.orgnih.gov |
| Plasma Abundance | Predominant circulating metabolite (~37% of radioactivity post-single dose) | Indicates significant and consistent formation | nih.govresearchgate.net |
| Pharmacological Activity | Inactive; 10-fold lower affinity for orexin receptors than suvorexant | Confirms parent drug is the source of therapeutic effect | wikipedia.org |
| Brain Penetration | Limited; substrate for P-glycoprotein (P-gp) efflux transporter | Does not contribute to CNS effects | wikipedia.orgnih.govfda.gov |
| Forensic Detection | The only metabolite consistently found in blood/plasma in case studies | Reliable biomarker for suvorexant ingestion | nih.gov |
Future Research Directions on M9's Biological Significance
Current scientific evidence consistently indicates that metabolite M9 is pharmacologically inactive and does not contribute to the therapeutic or adverse central nervous system effects of suvorexant. wikipedia.orgnih.govresearchgate.net Consequently, future research is unlikely to focus on any direct orexin-mediated activity. However, some avenues for further investigation into its broader biological significance could be considered.
While suvorexant itself is not anticipated to cause significant drug-drug interactions through inhibition or induction of major CYP enzymes at clinical doses, the specific role of M9 in any metabolic interactions has not been extensively detailed. nih.gov Future research could fully characterize the interaction profile of M9 with various drug transporters and metabolizing enzymes to exclude any potential for the metabolite to influence the pharmacokinetics of co-administered drugs.
Additionally, while its role as a biomarker is well-supported by initial forensic studies, further research could validate its utility across a wider range of scenarios. nih.gov This could include studies to characterize its long-term accumulation and excretion patterns in different populations or to assess its stability and utility as a biomarker in alternative matrices beyond blood and plasma. Such research would serve to solidify its role in clinical monitoring and forensic toxicology rather than to explore any primary pharmacological activity, which is considered negligible. wikipedia.org
Q & A
Q. How is metabolite M9 identified and characterized in preclinical models?
M9 is identified using liver microsomes (rat, dog, human) and cryopreserved hepatocytes , followed by analytical methods like LC-MS/MS or radiolabeled tracing to confirm structure and quantify formation rates . Comparative studies across species (mice, dogs, humans) reveal M9 as a major circulating metabolite, detected in plasma alongside the parent drug. Key parameters include plasma protein binding (similar to suvorexant: 0.3%–4.4% unbound fraction) and red blood cell distribution (Cb:Cp ratio ~0.59–0.68 in humans) .
Q. What are M9’s binding affinities for orexin receptors, and how do they compare to suvorexant?
In vitro radioligand binding assays show M9 has high affinity for OX1R (Ki = 4.1 nM) and OX2R (Ki = 2.2 nM), comparable to suvorexant (OX1R Ki = 0.6 nM; OX2R Ki = 0.5 nM) . However, M9 lacks activity in vivo due to poor brain penetration, as demonstrated by EEG studies in dogs and absence of pharmacological effects in humans .
Q. What analytical methods are used to quantify M9 in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying M9 in plasma, feces, and urine. Protein-binding assays (e.g., equilibrium dialysis) assess its high plasma protein binding (>95%), while radiolabeled suvorexant tracks M9’s excretion (66% fecal, 23% urinary) .
Advanced Research Questions
Q. Why does M9 exhibit high orexin receptor affinity in vitro but no in vivo activity?
Despite strong receptor binding, M9’s lack of brain penetration (confirmed via cerebrospinal fluid analysis in dogs) and rapid systemic clearance limit central activity. Methodological approaches to resolve this include:
Q. How does M9’s role as a P-glycoprotein (P-gp) substrate influence its pharmacokinetics?
M9 is a P-gp substrate , unlike suvorexant, which inhibits P-gp (IC50 = 18.7 µM). This interaction may reduce M9’s intestinal reabsorption and enhance fecal excretion. Experimental designs to study this include:
Q. How can researchers resolve contradictions in M9’s metabolic pathways across species?
Discrepancies in CYP-mediated metabolism (e.g., CYP3A vs. CYP2C19 contributions) are addressed via:
Q. What experimental designs assess M9’s potential off-target effects?
M9’s off-target risks are evaluated using:
- Broad receptor panels (170+ GPCRs, transporters) to identify interactions (e.g., weak inhibition of OCT2, IC50 = 1.3 µM).
- In vivo toxicity studies in rodents to monitor organ-specific accumulation. Current data show M9 has no significant activity at monoamine transporters (Ki >3.8 µM) .
Methodological Considerations
- For metabolic stability : Use human liver microsomes with CYP inhibitors (e.g., ketoconazole for CYP3A) to confirm metabolic pathways.
- For protein-binding effects : Pair equilibrium dialysis with physiologically based pharmacokinetic (PBPK) modeling to predict free M9 concentrations.
- For species translatability : Validate findings in humanized CYP3A4 transgenic mice to bridge preclinical and clinical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
